molecular formula C10H11BN2O3 B13463699 (2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid

(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid

Cat. No.: B13463699
M. Wt: 218.02 g/mol
InChI Key: FUTYIAGCRGUOOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid is a boronic acid derivative of quinazolinone, a heterocyclic compound. Quinazolinones are known for their diverse biological activities and are used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing quinazolinones is the Niementowski reaction, which involves the cyclization of anthranilic acid derivatives with amides . The boronic acid group can be introduced using Suzuki-Miyaura coupling, a widely used method for forming carbon-carbon bonds .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions, and ensuring high yields and purity of the final product. The use of green chemistry approaches, such as microwave-induced synthesis and deep eutectic solvents, can also be considered to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives, while substitution reactions can introduce various functional groups onto the quinazolinone core .

Scientific Research Applications

(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,3-Dimethyl-4-oxo-3,4-dihydroquinazolin-7-yl)boronic acid is unique due to the combination of the quinazolinone core and the boronic acid group. This combination allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .

Properties

Molecular Formula

C10H11BN2O3

Molecular Weight

218.02 g/mol

IUPAC Name

(2,3-dimethyl-4-oxoquinazolin-7-yl)boronic acid

InChI

InChI=1S/C10H11BN2O3/c1-6-12-9-5-7(11(15)16)3-4-8(9)10(14)13(6)2/h3-5,15-16H,1-2H3

InChI Key

FUTYIAGCRGUOOJ-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC2=C(C=C1)C(=O)N(C(=N2)C)C)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.